3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a benzylamino group attached to a benzoazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form the azepinone structure . This reaction is typically performed in a continuous flow photoreactor to ensure efficient and uniform irradiation of the sample.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the continuous flow photolysis method mentioned above can be scaled up for industrial applications. The use of continuous flow techniques allows for precise control of reaction conditions and continuous removal of products, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh, Zn/HCl
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serine proteases or other enzymes, leading to inhibition or modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-1-propanol: Another benzylamino compound with similar structural features.
3-(Benzylamino)benzoic acid hydrochloride: A related compound with a benzylamino group attached to a benzoic acid core.
Uniqueness
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its specific azepinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOITZQCLTXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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